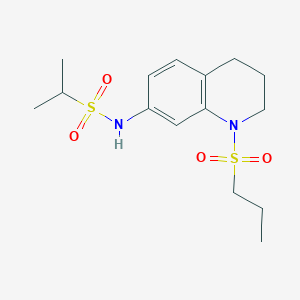

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a highly specialized compound, notable for its intricate molecular structure and diverse potential applications. This sulfonamide derivative is integral in various scientific research domains due to its unique chemical properties.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

Initial formation of the 1,2,3,4-tetrahydroquinoline scaffold.

Introduction of the propylsulfonyl group through sulfonation reactions.

Attachment of the propane-2-sulfonamide moiety via amidation.

Industrial Production Methods

On an industrial scale, these reactions are optimized for efficiency, yield, and purity. Advanced techniques such as catalytic hydrogenation and high-pressure synthesis might be employed. Reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure precise modifications.

Types of Reactions

This compound undergoes several types of chemical reactions:

Oxidation: Can lead to the formation of sulfoxides or sulfones.

Reduction: Results in the corresponding thiols or sulfides.

Substitution: Reactions involving halogenation or nitration.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary but typically involve controlled pH environments and specific solvent systems.

Major Products Formed

The reactions predominantly yield sulfone or sulfoxide derivatives and substituted tetrahydroquinoline compounds, with varying side chains depending on the reagents used.

Chemistry

This compound serves as a building block in synthesizing more complex molecules, playing a vital role in organic synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme interactions and signal transduction pathways, given its ability to interact with various biomolecules.

Medicine

Its potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific cellular pathways.

Industry

In industrial applications, it finds use in the formulation of specialty chemicals, such as those used in advanced materials and polymers.

作用機序

The mechanism by which N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide exerts its effects involves complex interactions at the molecular level. It targets specific enzymes and proteins, modifying their activity and influencing various biochemical pathways. The sulfonyl groups play a crucial role in these interactions by acting as strong electron-withdrawing groups, thus altering the electronic environment of the target molecules.

Similar Compounds

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide: Shares a similar structure but with a different sulfonyl group.

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide: Varies by the length of the sulfonyl chain.

Unique Characteristics

Compared to its analogs, this compound displays unique reactivity patterns due to the propylsulfonyl group, which influences its interaction with various chemical and biological systems.

This compound’s distinct structural and functional properties make it a valuable tool in both scientific research and industrial applications.

生物活性

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a propylsulfonyl group and a propane-2-sulfonamide moiety . Its unique structure allows for diverse interactions with biological targets, particularly in bacterial systems.

The primary mechanism of action for sulfonamide compounds involves the inhibition of the enzyme dihydropteroate synthase , which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, this compound may interact with various receptors and enzymes, potentially modulating several biochemical pathways.

Antibacterial Properties

Research indicates that sulfonamide compounds exhibit significant antibacterial activity. The introduction of the propylsulfonyl group enhances the compound's ability to inhibit bacterial growth:

- In vitro studies show that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.

- The compound's effectiveness is attributed to its structural features that allow it to mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.

Antimicrobial Spectrum

The antimicrobial spectrum of this compound has been evaluated against several pathogens:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 20 | 32 µg/mL |

| Staphylococcus aureus | 25 | 16 µg/mL |

| Pseudomonas aeruginosa | 15 | 64 µg/mL |

Study on Autoimmune Diseases

Recent studies have investigated the potential of tetrahydroquinoline derivatives in treating autoimmune diseases. One study highlighted the efficacy of related compounds in modulating Th17 cell activity:

- Findings : (R)-D4, a derivative similar to this compound, exhibited improved bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that modifications in the chemical structure significantly affect the bioavailability of sulfonamide derivatives:

- A study showed that derivatives with enhanced solubility demonstrated better absorption rates in animal models, indicating potential for clinical applications.

特性

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-4-10-22(18,19)17-9-5-6-13-7-8-14(11-15(13)17)16-23(20,21)12(2)3/h7-8,11-12,16H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIAYTSHAGVRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。